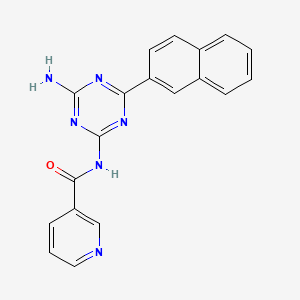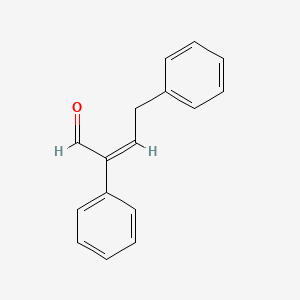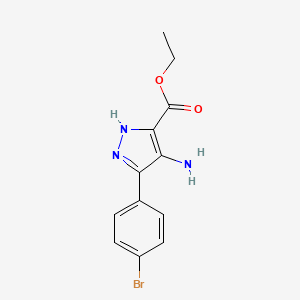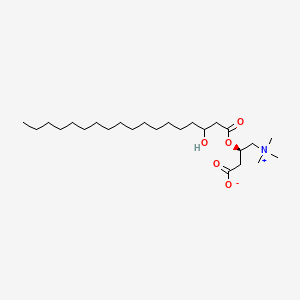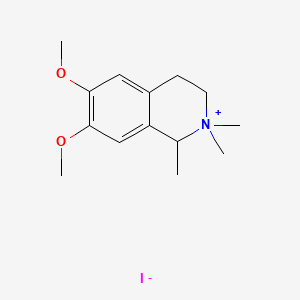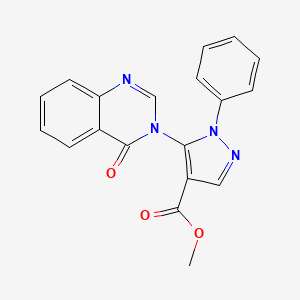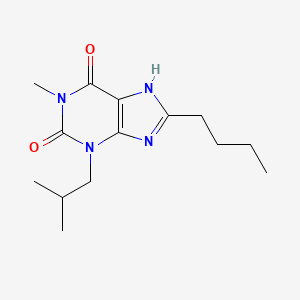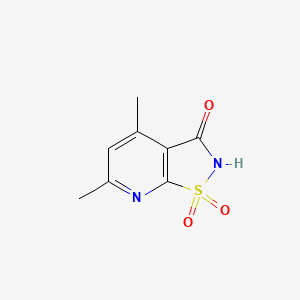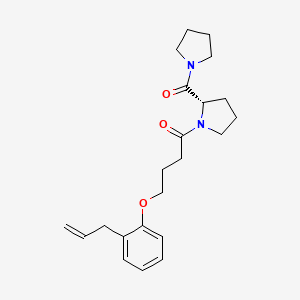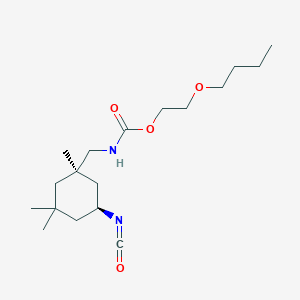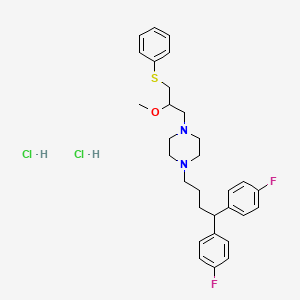
Piperazine 1-(4,4-bis(4-fluorophenyl)butyl)-4-(2-methoxy-3-(phenylthio)propyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine 1-(4,4-bis(4-fluorophenyl)butyl)-4-(2-methoxy-3-(phenylthio)propyl)-, dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes fluorophenyl groups, a methoxy group, and a phenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine 1-(4,4-bis(4-fluorophenyl)butyl)-4-(2-methoxy-3-(phenylthio)propyl)-, dihydrochloride typically involves multiple steps. The process begins with the preparation of the piperazine core, followed by the introduction of the fluorophenyl, methoxy, and phenylthio groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures that the final product meets the required specifications for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
Piperazine 1-(4,4-bis(4-fluorophenyl)butyl)-4-(2-methoxy-3-(phenylthio)propyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in the formation of alcohols or amines. Substitution reactions can yield a wide range of derivatives with different functional groups.
Scientific Research Applications
Piperazine 1-(4,4-bis(4-fluorophenyl)butyl)-4-(2-methoxy-3-(phenylthio)propyl)-, dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: It is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its potential as a drug candidate.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Piperazine 1-(4,4-bis(4-fluorophenyl)butyl)-4-(2-methoxy-3-(phenylthio)propyl)-, dihydrochloride involves its interaction with specific molecular targets, such as receptors, enzymes, and ion channels. These interactions can modulate various biological pathways, leading to changes in cellular functions and physiological responses. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds with similar piperazine cores but different substituents.
Fluorophenyl compounds: Compounds with fluorophenyl groups but different core structures.
Methoxy and phenylthio compounds: Compounds with methoxy and phenylthio groups but different core structures.
Uniqueness
Piperazine 1-(4,4-bis(4-fluorophenyl)butyl)-4-(2-methoxy-3-(phenylthio)propyl)-, dihydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows it to interact with a wide range of molecular targets, making it a valuable compound for scientific research and development.
Properties
CAS No. |
143759-69-7 |
|---|---|
Molecular Formula |
C30H38Cl2F2N2OS |
Molecular Weight |
583.6 g/mol |
IUPAC Name |
1-[4,4-bis(4-fluorophenyl)butyl]-4-(2-methoxy-3-phenylsulfanylpropyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C30H36F2N2OS.2ClH/c1-35-28(23-36-29-6-3-2-4-7-29)22-34-20-18-33(19-21-34)17-5-8-30(24-9-13-26(31)14-10-24)25-11-15-27(32)16-12-25;;/h2-4,6-7,9-16,28,30H,5,8,17-23H2,1H3;2*1H |
InChI Key |
XUXOMDQMKFTZDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CSC4=CC=CC=C4.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


